1-(2-Methoxyphenyl)piperazine

Description

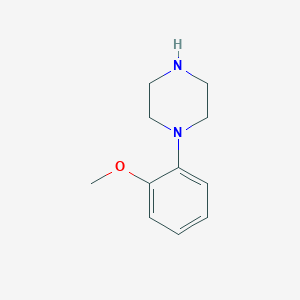

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-49-7 (di-hydrochloride) | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188871 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-24-4 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Methoxyphenyl)piperazine synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)piperazine

This technical guide provides a comprehensive overview of the primary synthesis protocols for this compound, a key intermediate in the development of pharmaceutical agents, particularly those targeting the central nervous system.[1] The document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into several key approaches. The most prevalent methods involve the formation of the piperazine (B1678402) ring by cyclization or the arylation of a pre-existing piperazine ring. Common strategies include the condensation of o-anisidine (B45086) with a bis(2-haloethyl)amine derivative and palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols, allowing for a direct comparison of their efficiencies and outcomes.

| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Condensation Cyclization | o-Methoxyaniline, Bis(2-chloroethyl)amine (B1207034) hydrochloride | K₂CO₃ | n-Butanol | 59 | >98 (HPLC) | 218-219 | [1] |

| Condensation Cyclization | o-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloride | - | Diethyleneglycol monomethyl ether | 74 | - | - | [2] |

| Buchwald-Hartwig Amination (followed by deprotection) | 1-Bromo-2-methoxybenzene, Piperazine, (Boc)₂O | Pd₂(dba)₃ / BINAP / DBU | Toluene (B28343) / DCM | 42 | 99 (HPLC) | - | [3] |

| Deprotection of Boc-protected precursor | tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate | HCl in Ethyl Ether | Ethyl Ether | 90.08 | - | - | [2] |

| Reaction with Bis(2-bromoethyl)amine hydrobromide | o-Methoxyaniline, Bis(2-bromoethyl)amine hydrobromide | - | - | 80 | >98 | - | [4] |

Experimental Protocols

This section details the methodologies for two primary synthesis routes.

Protocol 1: Synthesis via Condensation Cyclization

This protocol describes the synthesis of this compound hydrochloride from o-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1] This method involves a one-pot cyclization reaction.

Step 1: Preparation of Bis(2-chloroethyl)amine hydrochloride

-

Diethanolamine (B148213) and sulfuryl chloride are reacted in chloroform.

-

The molar ratio of diethanolamine to sulfuryl chloride is approximately 1:2.78.

-

The reaction is conducted at 25-30°C with dropwise addition over ~2.5 hours, followed by stirring and reflux.

-

The resulting product is a white crystal with a melting point of 212-216°C and a yield of 67-70%.

Step 2: Condensation and Cyclization

-

Reactants: A mixture of o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol. The recommended feed ratio is 1:1.60-1.67:1.10-1.12 (kg:kg:kg) with approximately 4.70-4.85 L of n-butanol per kg of o-methoxyaniline.[1]

-

Reaction: The mixture is heated and stirred for 20-25 hours.[1]

-

Work-up: The reaction mixture is concentrated to about 1/6 of its original volume.

-

Purification: The product is recrystallized from ethanol.

-

Final Product: The final product, this compound hydrochloride, is obtained as white crystals with a yield of 59% and a purity greater than 98% as determined by HPLC.[1] The melting point is 218-219°C.[1]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a two-step synthesis involving a palladium-catalyzed N-arylation followed by the deprotection of a Boc-protected intermediate to yield the hydrochloride salt.[3]

Step 1: Synthesis of tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

-

Reaction Setup: In a suitable flask, combine 1-bromo-2-methoxybenzene (1.0 eq), piperazine (1.2 eq), BINAP (0.03 eq), and Pd₂(dba)₃ (0.01 eq).

-

Solvent and Atmosphere: Add toluene and bubble nitrogen through the mixture for 10 minutes.

-

Reagent Addition: Add DBU (1.5 eq) and heat the solution to 60-70°C.

-

Boc Protection: After the amination reaction is complete (monitored by TLC), cool the mixture to room temperature. Add a solution of (Boc)₂O (2.5 eq) in dichloromethane (B109758) (DCM) dropwise and stir for 3 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on a silica (B1680970) gel column.

Step 2: Deprotection to form this compound hydrochloride

-

Reaction: Dissolve the purified tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in ethyl acetate.

-

Acidification: Add an excess of hydrochloric acid in ethyl acetate dropwise.

-

Stirring: Stir the reaction mixture at room temperature for 1.5 hours.

-

Isolation: The resulting precipitate is collected by filtration to give this compound hydrochloride as a white solid. The overall yield for the two steps is reported as 42%.[3]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical workflows for the described synthesis protocols.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known metabolite of several drugs.[1] Its mechanism of action is primarily centered on its interaction with serotonergic and adrenergic receptors, exhibiting a complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of 1-MPP, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Receptor Binding Profile

1-MPP displays a notable affinity for several G-protein coupled receptors (GPCRs), with a pronounced interaction at serotonin (B10506) and adrenergic receptors. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

While a comprehensive binding profile for 1-MPP across all receptor subtypes is not extensively documented in a single source, the available literature indicates a primary interaction with serotonin 5-HT1A receptors. Derivatives of 1-MPP have been synthesized to modulate its affinity and selectivity for various receptors.[2][3][4]

Table 1: Receptor Binding Affinities (Ki) of this compound and its Derivatives

| Receptor | Ligand | Ki (nM) | Species | Reference |

| 5-HT1A | This compound derivative | 0.12-0.63 | Rat | [2] |

| 5-HT1A | This compound derivative | 1.2 | Not Specified | [3] |

| 5-HT1A | This compound derivative | 21.3 | Not Specified | [3] |

| α1-adrenergic | This compound derivative | >1000 | Rat | [2] |

| Dopamine (B1211576) D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High Affinity | Not Specified | [4] |

| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to Moderate Affinity | Not Specified | [4] |

Note: The data presented for derivatives highlight the potential of the 1-MPP scaffold for high-affinity interactions with these receptors.

Functional Activity

The functional activity of 1-MPP at its primary target, the 5-HT1A receptor, is characterized as that of a partial agonist. A partial agonist binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. The potency of a compound is typically measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

At the 5-HT1A receptor, 1-MPP has been shown to elicit a response that is approximately 70% of the maximal response of a full agonist (Emax ≈ 70%). This partial agonism is a key feature of its pharmacological profile. In contrast, it displays no significant affinity for the 5-HT2 receptor or dopamine receptors.[4]

In vivo studies in animal models have demonstrated that 1-MPP can suppress conditioned avoidance responses (CARs) without significantly affecting escape behavior, an effect indicative of antipsychotic-like activity.[4]

Table 2: Functional Activity Parameters of this compound

| Parameter | Receptor | Value | Assay Type | Reference |

| Emax | 5-HT1A | ~70% | Not Specified | [4] |

Signaling Pathways

The interaction of 1-MPP with its primary target, the 5-HT1A receptor, initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The activated Gi/o protein can also modulate other downstream effectors. The βγ subunits of the G-protein can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. Furthermore, signaling through Gi/o-coupled receptors can influence the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating various cellular processes including gene expression and cell proliferation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 1-MPP.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of 1-MPP for the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor or from rat hippocampus.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.

-

1-MPP stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Filter mats (e.g., GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of 1-MPP.

-

In a 96-well plate, add the assay buffer, membrane preparation, and either buffer (for total binding), a saturating concentration of non-specific control, or a concentration of 1-MPP.

-

Add the radioligand ([3H]8-OH-DPAT) to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of 1-MPP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(2-Methoxyphenyl)piperazine

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine

Introduction

This compound, also known as o-Methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative with significant applications in medicinal chemistry and pharmacology.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[1][3] This compound is recognized for its serotonergic activity, primarily acting as a partial agonist at the 5-HT1A receptor.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its known pharmacological signaling pathway.

Physical and Chemical Properties

This compound is a compound that can appear as a white to off-white crystalline solid or a pale yellow to colorless liquid.[4][5] It has a slight aromatic odor.[5] The hydrochloride salt is a common form and typically presents as a white solid.[1][3]

Quantitative Data Summary

The and its hydrochloride salt are summarized in the tables below. It is important to note that reported values may vary between different sources.

Table 1: Physical and Chemical Properties of this compound (Base)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | [4][5] |

| Molecular Weight | 192.26 g/mol | [6][7] |

| CAS Number | 35386-24-4 | [8] |

| Appearance | White to off-white crystalline solid; Pale yellow to colorless liquid | [4][5][9] |

| Melting Point | 28-31 °C; 35-40 °C; 45-48 °C; 172 °C | [4][5][6] |

| Boiling Point | 130-133 °C at 0.1 mmHg; 275-278 °C; ~314.6 °C at 760 mmHg; 330 °C | [4][5][6] |

| Density | 1.095 g/mL at 25 °C; ~1.09 g/cm³; 1.1120 g/cm³ | [4][6] |

| Refractive Index | n20/D 1.575 | |

| Flash Point | 110 °C (closed cup); 120 °C (estimate); 144.1 °C; >230 °F | [5][6][10] |

| pKa | 8.98 ± 0.10 (Predicted); 13.33 ± 0.70 (Predicted) | [10][11] |

| Solubility | Soluble in organic solvents like ethanol (B145695), methanol (B129727), DMSO, and chloroform (B151607).[4][5] Slightly soluble in water.[5][6] | [4][5][6] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇ClN₂O | [1][8][12] |

| Molecular Weight | 228.72 g/mol | [8] |

| CAS Number | 5464-78-8 | [1][8][13] |

| Appearance | White solid | [1][3] |

| Melting Point | 213 °C; 217-219 °C; 218-219 °C | [1][3][8][13] |

| Boiling Point | 130-133 °C | [1] |

| Solubility | Very soluble in water and methanol; Freely soluble in chloroform; Very slightly soluble in ether; Insoluble in acetone (B3395972) and hexane. | [8] |

Experimental Protocols

Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been reported.[3] A common method involves the condensation of an appropriate aniline (B41778) with a bis(haloethyl)amine derivative.[3][12]

Method 1: Condensation of 2-Methoxyaniline with Bis(2-chloroethyl)amine (B1207034) Hydrochloride [3][12]

-

Preparation of Bis(2-chloroethyl)amine Hydrochloride:

-

React diethanolamine (B148213) with sulfuryl chloride in chloroform. The ratio of diethanolamine (kg) to sulfuryl chloride (L) to chloroform (L) is approximately 1:2.78:(1.276+1.848).[3]

-

Maintain the reaction temperature at 25-30 °C during the dropwise addition over ~2.5 hours.[3]

-

Continuously stir for 1 hour after addition, then heat to reflux for 30 minutes.[3]

-

Cool the mixture, filter the solid product, wash with chloroform, and dry to obtain bis(2-chloroethyl)amine hydrochloride as white crystals.[3]

-

-

Condensation and Cyclization:

-

In a reaction vessel, combine 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol as the solvent.[3] The optimized feed ratio is approximately 1:1.60-1.67:1.10-1.12:4.70-4.85 (2-methoxyaniline (kg) : bis(2-chloroethyl)amine hydrochloride (kg) : potassium carbonate (kg) : n-butanol (L)).[3]

-

Heat the reaction mixture and maintain for 20-25 hours.[3]

-

After the reaction is complete, concentrate the solvent volume to about 1/6th.[3]

-

Recrystallize the product from ethanol to yield this compound hydrochloride as white crystals.[3]

-

Method 2: Buchwald-Hartwig Amination [1]

-

Add 1-bromo-2-methoxybenzene and piperazine (B1678402) to a reaction flask.[1]

-

Evacuate the flask and backfill with nitrogen gas.[1]

-

Add toluene (B28343) and bubble with N₂ for 10 minutes.[1]

-

Add BINAP (a phosphine (B1218219) ligand) and Pd₂(dba)₃ (a palladium catalyst) to the mixture.[1]

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat the solution to 60-70 °C.[1]

-

Following the amination, protect the secondary amine of the piperazine ring with a Boc group by reacting with (Boc)₂O in DCM.[1]

-

Purify the resulting Boc-protected intermediate by flash chromatography.[1]

-

Deprotect the Boc group by adding excess HCl in ethyl acetate (B1210297) and stirring at room temperature for 1.5 hours.[1]

-

Filter the resulting precipitate to obtain this compound hydrochloride.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Column: Atlantis T3C-18 reverse-phase column (5 µm, 4.6 mm x 250 mm).[14]

-

Mobile Phase: A gradient of 0.05% TFA in water (Solvent A) and methanol (Solvent B).[14]

-

Gradient: 0-20% Solvent B over 20 minutes.[14]

-

Flow Rate: 0.8 mL/min.[14]

-

Detection: UV detection at 277 nm.[14]

-

Result: Purity of >98% has been reported for this compound hydrochloride.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

Spectra: Both ¹H NMR and ¹³C NMR spectra are used for structural elucidation.[7][15]

-

Reference: The obtained spectra are compared with standard reference spectra for confirmation.[3][7]

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1][7]

-

Result: For the free base, a prominent peak at m/z 192 corresponding to the molecular ion [M]⁺ is observed. In ESI, the protonated molecule [M+H]⁺ at m/z 193.1 is detected.[1][7]

Pharmacological Profile and Signaling Pathway

This compound is known for its interaction with serotonin (B10506) receptors.[2][16] It has a high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[2] Unlike some other phenylpiperazine derivatives, it shows no significant affinity for the 5-HT2 or dopamine (B1211576) receptors.[2] This selective activity is indicative of potential antipsychotic-like effects.[2] The activation of 5-HT1A receptors is a key mechanism for its pharmacological action.

Caption: Signaling pathway of this compound at the 5-HT1A receptor.

Synthesis Workflow Visualization

The synthesis of this compound hydrochloride from 2-methoxyaniline represents a key chemical process. The workflow involves the formation of an intermediate followed by cyclization and purification.

Caption: Workflow for the synthesis of this compound HCl.

Logical Relationships in Application

This compound is a versatile building block in drug development, leading to various classes of therapeutic agents. Its primary pharmacological action influences its application in treating central nervous system disorders.

Caption: Logical relationships between the compound's properties and its applications.

References

- 1. Page loading... [guidechem.com]

- 2. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound MSDS/SDS | Supplier & Distributor [ko.chemheterocycles.com]

- 6. This compound: Structure, Uses, Safety Data & Supplier China | Expert Chemical Analysis [pipzine-chem.com]

- 7. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. echemi.com [echemi.com]

- 10. 35386-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 1-(2-Methoxyphenyl-piperazine) CAS#: 10093-96-6 [m.chemicalbook.com]

- 12. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2-methoxyphenyl)piperazine (1-MeOPP) derivatives and analogs, a class of compounds of significant interest in medicinal chemistry due to their interactions with various central nervous system targets, particularly serotonin (B10506) receptors. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for a range of synthesized compounds. Furthermore, it visualizes the primary signaling pathways associated with the biological targets of these molecules to provide a deeper context for their pharmacological relevance.

Introduction

This compound (1-MeOPP) is a core structural motif found in a multitude of biologically active compounds. Derivatives of this scaffold have shown a remarkable affinity and selectivity for various neurotransmitter receptors, with a particular emphasis on the serotonin (5-HT) system. Specifically, many 1-MeOPP analogs are potent ligands for the 5-HT1A and 5-HT7 receptors, making them valuable tools for studying the roles of these receptors in neuropsychiatric disorders and as potential therapeutic agents for conditions such as anxiety, depression, and psychosis.[1][2]

The synthesis of 1-MeOPP derivatives is a key area of research in medicinal chemistry. The modular nature of the arylpiperazine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This guide will focus on the most prevalent and efficient synthetic routes for the preparation of these compounds, including transition metal-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The construction of the 1-arylpiperazine core is central to the synthesis of 1-MeOPP derivatives. The two most widely employed methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide (or triflate) with a piperazine (B1678402) derivative. The key advantages of this method include its broad substrate scope, high functional group tolerance, and generally high yields.

A general representation of the Buchwald-Hartwig amination for the synthesis of 1-MeOPP is shown below:

Caption: General scheme for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to N-arylpiperazines. While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder protocols using catalytic amounts of copper salts with various ligands.

A general representation of the Ullmann condensation is as follows:

Caption: General scheme for Ullmann condensation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the this compound core and a representative derivative.

Synthesis of this compound hydrochloride via Buchwald-Hartwig Amination[3]

This two-step procedure involves the initial formation of a Boc-protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

-

To a solution of 1-bromo-2-methoxybenzene (4.0 g, 21.3 mmol) and piperazine (2.2 g, 25.6 mmol) in toluene, the solution is bubbled with N2 for 10 minutes.

-

BINAP (398 mg, 0.64 mmol) and Pd2(dba)3 (195 mg, 0.21 mmol) are added to the mixture.

-

After the addition of DBU (3.8 mL), the solution is heated to 60-70 °C.

-

Fine TbUO2 powder (3.5 g, 31.9 mmol) is added in one portion to initiate the amination.

-

After cooling to room temperature, (Boc)2O (11.6 g, 53.2 mmol) dissolved in DCM is added dropwise, and the mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on a silica (B1680970) gel column (eluting with PE/EtOAc = 10:1) to give tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound hydrochloride

-

To a solution of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in EtOAc, an excess of HCl in EtOAc is added dropwise.

-

The reaction mixture is stirred at room temperature for 1.5 hours.

-

Filtration of the resulting precipitate yields this compound hydrochloride as a white solid.[3]

-

Yield: 2.6 g (42%)

-

Purity (HPLC): 99%

Synthesis of 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride[1]

This protocol describes the N-alkylation of the this compound core.

-

A mixture of this compound, the appropriate chloroalkoxy derivative, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in butan-2-one is refluxed for a specified time.

-

The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water.

-

The etheral solution is extracted with 10% hydrochloric acid.

-

The aqueous layer is made alkaline with a 10% sodium hydroxide (B78521) solution and extracted with diethyl ether.

-

The combined etheral extracts are washed with water until neutral, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting oily free base is dissolved in anhydrous ethanol, and a solution of hydrogen chloride in diethyl ether is added to precipitate the hydrochloride salt.

-

The product is recrystallized from an ethanol/diethyl ether mixture.

Quantitative Data

The following tables summarize key quantitative data for a selection of this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives

| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 1 | Buchwald-Hartwig | 42 | 217-219 | C11H17ClN2O | [3] |

| 2 | N-Alkylation | - | 178-180 | C22H30Cl2N2O3 | [1] |

| 3 | N-Alkylation | - | 164-166 | C23H32ClN2O3 | [1] |

Compound 1: this compound hydrochloride Compound 2: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 3: 1-[(2-isopropylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride

Table 2: Pharmacological Data of Selected this compound Derivatives at Serotonin Receptors

| Compound ID | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | Reference |

| 2 | <1 | 34 | [1] |

| 3 | 1.8 | 38 | [1] |

| 4 | 0.12 | - | [2] |

| 5 | 0.63 | - | [2] |

Compound 2: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 3: 1-[(2-isopropylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 4: A cycloalkyl amide derivative of this compound Compound 5: A cycloalkyl amide derivative of this compound

Signaling Pathways

This compound derivatives primarily exert their pharmacological effects through modulation of serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of these compounds.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

References

- 1. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

The Pharmacology of 1-(2-Methoxyphenyl)piperazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It is a known metabolite of several clinically used drugs, including urapidil (B1196414) and enciprazine, and has been investigated for its own pharmacological properties. This technical guide provides a comprehensive overview of the pharmacology of 1-MPP, with a focus on its receptor binding profile, functional activity, signaling pathways, and preclinical data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or related chemical scaffolds.

Introduction

This compound, also known as o-methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative that has garnered interest due to its interactions with various neurotransmitter receptors, particularly serotonin (B10506) receptors.[1][2] Its presence as an active metabolite of several medications necessitates a thorough understanding of its pharmacological profile to fully characterize the therapeutic and potential side effects of the parent drugs.[3] This guide synthesizes the current knowledge on 1-MPP, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Binding Profile

The primary pharmacological characteristic of 1-MPP is its high affinity for the serotonin 5-HT1A receptor.[4][5] It also interacts with other serotonin receptor subtypes and adrenergic receptors, albeit with lower affinity. Its affinity for dopamine (B1211576) receptors is generally low.[6][7]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound and its derivatives for various neurotransmitter receptors. Data has been compiled from multiple sources and the specific compound and experimental conditions are noted where available.

| Receptor Subtype | Ligand/Compound | Ki (nM) | Species/Tissue Source | Radioligand | Reference |

| Serotonin Receptors | |||||

| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | Human | [3H]8-OH-DPAT | [4] |

| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | Human | [3H]8-OH-DPAT | [4] |

| 5-HT1A | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | Not Specified | Not Specified | [2] |

| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Low to Moderate Affinity | Not Specified | Not Specified | [6] |

| 5-HT7 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6 | Not Specified | Not Specified | [2] |

| Dopamine Receptors | |||||

| D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | High Affinity | Not Specified | Not Specified | [6] |

| D2L | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | Human | Not Specified | [7] |

| D3 | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | Human | Not Specified | [7] |

| Adrenergic Receptors | |||||

| α1 | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | Rat Cerebral Cortex | [3H]prazosin | [1] |

| α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | Rat Cerebral Cortex | [3H]prazosin | [1] |

| α1 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Large Variability | Not Specified | Not Specified | [6] |

| α2 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | >341 | Rat Cerebral Cortex | [3H]clonidine | [1] |

Functional Activity

1-MPP exhibits partial agonist activity at the 5-HT1A receptor. This intrinsic activity is responsible for many of its observed physiological effects. At α1-adrenergic receptors, derivatives of 1-MPP have been shown to act as antagonists.

Data Presentation: Functional Activity (EC50/IC50)

Quantitative data on the functional potency of 1-MPP is limited. The following table provides available data for related compounds.

| Assay Type | Receptor | Compound | Potency (EC50/IC50 in nM) | Effect | Reference |

| Cytotoxicity (MTT assay) | - | 1-(4-methoxyphenyl)piperazine (B173029) | >1000 | - | [8] |

| α1-Adrenoceptor Antagonism (pA2) | α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 8.807 (pA2 value) | Antagonist | [1] |

Signaling Pathways

The functional effects of 1-MPP are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.

5-HT1A Receptor Signaling

As a partial agonist at the 5-HT1A receptor, 1-MPP activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G-protein βγ subunits can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

α1-Adrenergic Receptor Signaling

Derivatives of 1-MPP act as antagonists at α1-adrenergic receptors. These receptors are coupled to the Gq signaling pathway. Antagonism by 1-MPP derivatives would block the downstream cascade initiated by endogenous agonists like norepinephrine, which involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic parameters for 1-MPP are not extensively reported in publicly available literature. However, based on data from related piperazine (B1678402) derivatives, it is expected to be orally bioavailable and distribute into the central nervous system.[9]

For the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), the primary route of metabolism is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[10][11] It is highly probable that 1-MPP undergoes a similar metabolic fate, with CYP2D6 playing a significant role. Other CYP isoforms may also contribute to a lesser extent.[12][13] 1-MPP itself is a known metabolite of drugs like urapidil, formed through cleavage of the parent molecule.[3][14]

Data Presentation: Pharmacokinetic Parameters of Related Piperazine Derivatives in Rats

The following table provides pharmacokinetic data for buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats, which can serve as a reference for the potential pharmacokinetic profile of 1-MPP.

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (min) | Clearance (mL/min) | Bioavailability (%) | Reference |

| Buspirone | IV | 5 | - | - | 25 | 13.1 | - | [15] |

| 1-PP | IV | 10 | - | - | 79 | 8.2 | - | [15] |

| Piperine | Oral | 20 | 983 | 2.0 | 73.4 | - | 24.1 | [16] |

In Vivo Pharmacology

The antipsychotic-like effects of 1-MPP have been evaluated in preclinical models. These effects are thought to be mediated, at least in part, by its activity at 5-HT1A receptors.

Conditioned Avoidance Response (CAR)

Amphetamine-Induced Stereotypy

Amphetamine administration in rodents induces stereotyped behaviors such as sniffing, licking, and gnawing, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs are effective at blocking these behaviors.[9][19] The ability of 1-MPP to antagonize amphetamine-induced stereotypy would provide further evidence of its antipsychotic potential. Doses of amphetamine used to induce stereotypy in mice typically range from 2 to 16 mg/kg.[9][20]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of 1-MPP for a target receptor.

References

- 1. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)piperazine, also known by synonyms such as o-MeOPP and 2-MeOPP, is a chemical compound belonging to the phenylpiperazine class. It serves as a crucial intermediate and a foundational scaffold in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its significance in medicinal chemistry is underscored by its role as a precursor to various antipsychotic, antihypertensive, and potential antidepressant drugs.[3][4][5][6] This technical guide provides an in-depth overview of its chemical properties, synthesis, pharmacological profile, and its applications in drug development.

Chemical Structure and Identification

The molecular identity of this compound is defined by its unique chemical structure and is cataloged by a specific CAS (Chemical Abstracts Service) number for its free base and hydrochloride salt forms.

-

Chemical Name: this compound[2]

-

CAS Number (HCl salt): 5464-78-8

-

IUPAC Name: this compound[2]

-

SMILES: COC1=CC=CC=C1N2CCNCC2[2]

-

InChI: InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3[2]

-

InChIKey: VNZLQLYBRIOLFZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, formulation, and synthesis of derivatives.

| Property | Value | Reference |

| Molecular Weight | 192.26 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid after melting; Off-white solid | [1] |

| Melting Point | 37-40 °C | [1][8] |

| Boiling Point | 130-133 °C at 0.1 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297), and methanol (B129727). Insoluble in water. | [1][8] |

| pKa | 8.98 ± 0.10 (Predicted) | [8] |

Pharmacology and Mechanism of Action

This compound is recognized as a potent serotonergic agent. Its primary pharmacological activity is mediated through its high affinity for the serotonin (B10506) 5-HT₁ₐ receptor, where it functions as a partial agonist.[3] Unlike other phenylpiperazine derivatives such as m-CPP, it exhibits negligible affinity for the 5-HT₂ and dopamine (B1211576) receptors, contributing to a more selective pharmacological profile.[3] This selectivity is a desirable trait in the development of targeted therapeutics, particularly in the realm of neuropsychiatric disorders. The compound has been shown to suppress conditioned avoidance responses in animal models, an indicator of potential antipsychotic-like effects.[3]

The piperazine (B1678402) moiety itself is a common feature in many anthelmintic drugs, where the mechanism of action involves paralysis of the parasite by acting as a GABA receptor agonist.[9][10] However, the primary interest in this compound within drug development is its role as a building block for drugs targeting central nervous system receptors.

Signaling Pathway

The primary signaling pathway influenced by this compound involves the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream protein kinases, ultimately influencing neuronal excitability.

Applications in Drug Development

The structural framework of this compound is a cornerstone in the development of numerous therapeutic agents.

-

Antipsychotics: It is a key intermediate in the synthesis of drugs like fluphenazine.[4][11]

-

Antihypertensives: It is a starting material for the synthesis of urapidil, an α₁ adrenoceptor antagonist and 5-HT₁ₐ receptor agonist used to treat hypertension.[5]

-

Antidepressants: A multitude of derivatives have been synthesized and tested for their potential antidepressant-like activity, primarily through their interaction with 5-HT₁ₐ and 5-HT₇ receptors.[6]

-

Neuroimaging Agents: Fluorinated analogs of its derivatives have been developed as potential positron emission tomography (PET) ligands for imaging 5-HT₁ₐ receptors in the brain.[12]

-

Multi-target Ligands: Researchers have explored derivatives that act as antagonists for α₁ₐ/α₁D-adrenoceptors and 5-HT₁ₐ receptors for the potential treatment of benign prostatic hyperplasia (BPH).[13]

Experimental Protocols

Synthesis of this compound Hydrochloride

Several synthetic routes have been reported. A common method involves the reaction of 2-methoxyaniline with a bis-haloethylamine derivative.[14][15] Another prevalent method is the palladium-catalyzed Buchwald-Hartwig amination.[11]

Method 1: From 2-Methoxyaniline [14]

-

Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine (B1207034) hydrochloride (3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is prepared in a suitable reaction vessel.

-

Heating: The reaction mixture is heated at 150 °C for approximately 12 hours.

-

Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).

-

Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.

-

Isolation: The resulting solid is collected by filtration, washed with diethyl ether, and dried to yield this compound hydrochloride.

Method 2: Buchwald-Hartwig Amination [11]

-

Reaction Setup: In a reaction flask, add 1-bromo-2-methoxybenzene (21.3 mmol), piperazine (25.6 mmol), BINAP (0.64 mmol), and Pd₂(dba)₃ (0.21 mmol).

-

Solvent and Inerting: Add toluene (B28343) and bubble with N₂ for 10 minutes.

-

Base and Reagent Addition: Add DBU (3.8 mL) and tert-butyl dicarbonate (B1257347) ((Boc)₂O, 53.2 mmol) dissolved in DCM.

-

Reaction: Heat the solution at 60-70 °C. The reaction progress is monitored by TLC.

-

Boc-Protection Workup: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, is purified by flash chromatography.

-

Deprotection: The purified intermediate is dissolved in ethyl acetate, and excess HCl in ethyl acetate is added dropwise. The mixture is stirred at room temperature for 1.5 hours.

-

Isolation: The precipitated this compound hydrochloride is collected by filtration.

Quantitative Analysis by Gas Chromatography (GC)[17]

-

Standard Preparation: Prepare a standard solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., methanol) containing an internal standard (e.g., 0.25 mg/mL dimethylphthalate).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the internal standard solution to achieve a concentration similar to the standard solution.

-

GC Conditions:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: 5% phenyl/95% methyl silicone capillary column (e.g., 10 m x 0.32 mm x 0.52 µm).

-

Carrier Gas: Hydrogen at a flow rate of 1.8 mL/min.

-

Temperatures: Injector at 280°C, Detector at 280°C.

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.

-

-

Injection: Inject 1 µL of the standard and sample solutions using a split ratio of 50:1.

-

Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the standard solution.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined serotonergic activity, combined with its utility as a versatile synthetic intermediate, ensures its continued relevance in the quest for novel therapeutics for neurological and other disorders. This guide has provided a comprehensive overview of its core technical aspects to support ongoing research and development efforts.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 35386-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 11. Page loading... [guidechem.com]

- 12. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. guidechem.com [guidechem.com]

literature review of 1-(2-Methoxyphenyl)piperazine

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine

Abstract

This compound (MPP), a significant member of the phenylpiperazine class, is a pharmacologically active compound and a key metabolite of several atypical antipsychotic and antidepressant medications. It functions primarily as a high-affinity partial agonist at the serotonin (B10506) 5-HT₁A receptor and an antagonist at 5-HT₂A and 5-HT₂C receptors. This technical guide provides a comprehensive review of the synthesis, receptor pharmacology, intracellular signaling mechanisms, and relevant experimental methodologies for MPP, intended for researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables, and key processes are visualized using detailed diagrams.

Introduction

This compound, also known as oMeOPP or 2-MeOPP, is a synthetic derivative of piperazine (B1678402) that has been extensively studied for its potent interaction with the serotonergic system.[1] Its role as a major metabolite of drugs like aripiprazole (B633) means that understanding its distinct pharmacological profile is crucial for elucidating the overall therapeutic and side-effect profiles of its parent compounds. MPP's characteristic high affinity for 5-HT₁A receptors, where it acts as a partial agonist, has positioned it as a valuable molecular probe and a scaffold for developing novel central nervous system (CNS) therapeutics.[2] This guide details its chemical synthesis, pharmacological activity, and the experimental workflows used for its characterization.

Chemical Synthesis

The most common and established method for synthesizing MPP is through the condensation reaction of 2-methoxyaniline with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine (B1207034) hydrochloride.[3][4] This nucleophilic substitution reaction forms the piperazine ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative one-pot synthesis for laboratory-scale production.

-

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Potassium carbonate (or another suitable base, ~2.5 eq)

-

n-Butanol (as solvent)[4]

-

Hydrochloric acid (for salt formation, if desired)

-

Sodium hydroxide (B78521) (for basification)

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethanol)

-

-

Procedure:

-

A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is suspended in n-butanol in a round-bottom flask equipped with a reflux condenser.[4]

-

The reaction mixture is heated to reflux and maintained for approximately 20-24 hours.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent (n-butanol) is removed from the filtrate under reduced pressure to yield the crude product.

-

For purification of the free base, the residue is dissolved in a suitable solvent and washed with water. The organic layer is dried and concentrated. The final product can be purified by vacuum distillation.[3]

-

To obtain the hydrochloride salt, the crude base is dissolved in ethanol (B145695), and an ethanolic HCl solution is added. The resulting precipitate is collected by filtration and can be recrystallized from ethanol to yield pure this compound hydrochloride.[4]

-

Pharmacology

MPP's pharmacological effects are primarily driven by its interaction with specific serotonin receptor subtypes. It also displays lower affinity for other monoamine receptors.

Receptor Binding Affinity

MPP shows high affinity for the 5-HT₁A receptor and notable affinity for 5-HT₂A, 5-HT₂C, and α₁-adrenergic receptors. Its affinity for dopamine (B1211576) D₂ receptors is comparatively lower. While precise Ki values for the parent compound are varied across literature, the general profile is well-established. The table below summarizes representative affinity data.

| Receptor | Binding Affinity (Ki, nM) | Comment |

| 5-HT₁A | High (Low nM) | Binds strongly. Derivatives show Ki values in the subnanomolar range (e.g., 0.12-0.63 nM).[5] |

| 5-HT₂A | Moderate | Shows antagonist activity at this receptor. |

| 5-HT₂C | Moderate | Contributes to the overall serotonergic profile. |

| α₁-Adrenergic | Moderate | Generally higher for ortho-substituted analogues like MPP.[6] |

| D₂ | Low | Exhibits very weak affinity.[7] |

| Table 1: Summary of Receptor Binding Affinities for this compound. |

Functional Activity

Functionally, MPP acts as a partial agonist at 5-HT₁A receptors while antagonizing 5-HT₂A and 5-HT₂C receptors. This mixed activity profile is a hallmark of many atypical antipsychotics.

| Receptor | Functional Activity | Efficacy (Emax) |

| 5-HT₁A | Partial Agonist | ~70% (relative to full agonists)[1] |

| 5-HT₂A | Antagonist/Inverse Agonist | Not Applicable |

| 5-HT₂C | Antagonist | Not Applicable |

| Table 2: Functional Activity Profile of this compound. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound itself are not extensively reported in publicly accessible literature. Pharmacokinetic studies typically focus on the parent drugs from which MPP is derived. For context, related piperazine compounds often exhibit rapid absorption and moderate elimination half-lives in preclinical models.

| Parameter | Value (in rats) |

| Tmax (h) | Data Not Available |

| Cmax (ng/mL) | Data Not Available |

| AUC (ng·h/mL) | Data Not Available |

| t₁/₂ (h) | Data Not Available |

| Table 3: Pharmacokinetic Parameters of this compound. |

Signaling Pathways

MPP's dual action as a 5-HT₁A partial agonist and 5-HT₂A antagonist results in the modulation of distinct intracellular signaling cascades.

-

5-HT₁A Receptor (Partial Agonism): Activation of the 5-HT₁A receptor by MPP leads to the coupling of the inhibitory G-protein, Gαi/o. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

-

5-HT₂A Receptor (Antagonism): By binding to the 5-HT₂A receptor without activating it, MPP blocks the canonical Gαq/11 pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of PIP₂ into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Intracellular signaling pathways modulated by MPP at 5-HT₁A and 5-HT₂A receptors.

Experimental Protocols and Workflow

Characterizing the pharmacological profile of a compound like MPP involves a standardized workflow of in vitro assays.

Experimental Workflow Diagram

The general workflow involves preparing the biological material, conducting binding and functional assays in parallel, and analyzing the data to determine key pharmacological parameters.

Caption: Standard experimental workflow for the in vitro characterization of MPP.

Protocol for Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of MPP by measuring its ability to compete with a radiolabeled ligand for the target receptor.

-

Objective: To determine the affinity constant (Ki) of MPP for a specific receptor (e.g., 5-HT₁A).

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A).

-

MPP (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of MPP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of MPP. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol for cAMP Functional Assay

This assay measures the functional effect of MPP on Gαi/o-coupled receptors (like 5-HT₁A) by quantifying changes in intracellular cAMP levels.

-

Objective: To determine the potency (EC₅₀/IC₅₀) and efficacy (Emax) of MPP at the 5-HT₁A receptor.

-

Materials:

-

Whole cells expressing the 5-HT₁A receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to measure inhibition).

-

MPP.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.

-

Compound Addition: Treat the cells with varying concentrations of MPP. To measure agonist activity (inhibition of cAMP), pre-treat cells with forskolin to stimulate cAMP production before adding MPP.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor signaling and modulation of cAMP levels.

-

Cell Lysis: Add a lysis buffer to stop the reaction and release intracellular cAMP.

-

cAMP Detection: Perform the detection step according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.

-

Data Analysis: Generate a dose-response curve by plotting the assay signal against the log concentration of MPP. Calculate the EC₅₀ or IC₅₀ from the curve to determine potency. Efficacy (Emax) is determined by the maximum response achieved relative to a reference full agonist.

-

Conclusion

This compound is a pharmacologically significant compound characterized by its potent and mixed activity at key serotonin receptors. Its profile as a 5-HT₁A partial agonist and 5-HT₂A antagonist makes it a crucial reference compound in the study of neuropsychiatric disorders and the development of next-generation therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers working to explore the complex pharmacology of MPP and its derivatives, facilitating further investigation into its therapeutic potential and mechanism of action.

References

- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine: Synthesis, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a phenylpiperazine derivative that has garnered significant interest in the scientific community for its serotonergic activity and its role as a key synthetic intermediate for various pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of oMeOPP, focusing on its synthesis, pharmacological profile, and detailed experimental protocols relevant to its study.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the condensation of o-anisidine (B45086) with bis(2-chloroethyl)amine (B1207034) hydrochloride.[3] Variations of this synthesis have been developed to improve yield and safety.

Experimental Protocol: Synthesis via Condensation of o-Anisidine and Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established synthetic procedures.[3][4]

Materials:

-

o-Anisidine

-

Bis(2-chloroethyl)amine hydrochloride

-

Potassium carbonate

-

n-Butanol

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (ethereal solution)

Procedure:

-

A mixture of o-anisidine (e.g., 3 mmol) and bis(2-chloroethyl)amine hydrochloride (e.g., 3 mmol) is heated in a suitable solvent such as diethyleneglycol monomethyl ether (e.g., 0.75 mL) at 150°C for approximately 12 hours.[3]

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is dissolved in methanol (e.g., 4 mL).

-

Diethyl ether (e.g., 150 mL) is added to precipitate the product.

-

The precipitate, this compound hydrochloride, is collected by filtration and washed with diethyl ether.[3]

-

For purification, the hydrochloride salt can be neutralized with a base (e.g., sodium hydroxide (B78521) solution) to yield the free base, which can then be further purified by distillation or chromatography.

-

Alternatively, protection and deprotection strategies using reagents like tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate can be employed, followed by treatment with ethereal hydrochloric acid to yield the final hydrochloride salt.[3]

Pharmacological Profile

This compound is primarily recognized for its high affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a partial agonist.[1] This activity is believed to be responsible for its potential antipsychotic-like effects.[1] Unlike some other phenylpiperazines, oMeOPP shows low affinity for the 5-HT2 and dopamine (B1211576) receptors.[1]

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and its derivatives for various receptors, as determined by radioligand binding assays.

| Compound/Derivative | Receptor | Ki (nM) | Reference |

| This compound derivative 2a | 5-HT1A | 0.12 | [5] |

| This compound derivative 2c | 5-HT1A | 0.25 | [5] |

| This compound derivative 2f | 5-HT1A | 0.63 | [5] |

| This compound derivative 2g | 5-HT1A | 0.45 | [5] |

| This compound derivative 2h | 5-HT1A | 0.31 | [5] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) | 5-HT1A | 1.2 | [6] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 5-HT1A | 21.3 | [6] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | D2 | High Affinity | [7] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT1A | Low to Moderate Affinity | [7] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT2A | Low to Moderate Affinity | [7] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | α1-adrenergic | Variable Affinity | [7] |

Signaling Pathways

The interaction of this compound with the 5-HT1A receptor initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[8][9][10]

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflows

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of compounds like oMeOPP for specific receptors.[11][12][13]

Caption: Workflow for a competitive radioligand binding assay.

Role as a Metabolite and Synthetic Intermediate

This compound is a known metabolite of several drugs, including dropropizine, milipertine, oxypertine, and urapidil (B1196414).[14][15] Its formation can have pharmacological implications, as oMeOPP itself is biologically active.

Furthermore, oMeOPP is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Notable examples include:

-

Saterinone: A cardiotonic drug.[2]

The synthesis of these drugs typically involves the reaction of this compound with a suitable electrophile to introduce the desired side chain.

Caption: Role of oMeOPP as a synthetic precursor.

Conclusion

This compound is a compound of significant interest due to its well-defined pharmacological activity and its utility as a synthetic building block. This guide has provided an in-depth overview of its synthesis, receptor binding profile, and the signaling pathways it modulates. The detailed experimental protocols and workflows serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of oMeOPP and its derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 15. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

- 19. Enciprazine, Wy-48624(diHCl), D-13112-药物合成数据库 [drugfuture.com]

The Role of 1-(2-Methoxyphenyl)piperazine in Neuroscience: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of 1-(2-Methoxyphenyl)piperazine (1-MPP), a foundational arylpiperazine scaffold with significant applications in neuroscience research and drug development. 1-MPP is a key pharmacophore recognized for its high affinity for serotonin (B10506) receptors, particularly the 5-HT₁A subtype, where it and its derivatives can act as antagonists or partial agonists. This document details the receptor binding profile of 1-MPP, its mechanism of action, the downstream signaling pathways it modulates, and its utility as a research tool. Furthermore, this guide furnishes detailed experimental protocols for the characterization of compounds like 1-MPP, including radioligand binding and functional assays, to facilitate reproducible and robust research.

Introduction